2-chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile
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Overview
Description
2-Chloro-3-cyano-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a cyclopenta[b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused to a cyclopentane ring. The presence of multiple functional groups, including chloro, cyano, and nitro groups, makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-cyano-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl cyanide can be achieved through a multicomponent reaction involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds through the following steps:
- Formation of cyanothioacetamide from malononitrile and hydrogen sulfide.
- Knoevenagel condensation of cyanothioacetamide with aldehydes to form alkenes.
- Stork alkylation of the alkenes with 1-(cyclopent-1-en-1-yl)pyrrolidine.
- Intramolecular cyclotransamination to form the bicyclic cyclopenta[b]pyridine structure.
- Addition of alkylating agents to produce thioesters, followed by aromatization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl cyanide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-3-cyano-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-cyano-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl cyanide involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to engage in diverse chemical interactions, such as:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Potentially affecting gene expression or DNA replication.
Modulating cellular pathways: Influencing signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the nitro groups, resulting in different reactivity and applications.
3-Cyano-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl cyanide: Lacks the chloro group, affecting its substitution reactions.
2-Chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl cyanide:
Properties
Molecular Formula |
C10H4ClN5O4 |
---|---|
Molecular Weight |
293.62 g/mol |
IUPAC Name |
2-chloro-7,7-dinitro-5,6-dihydrocyclopenta[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C10H4ClN5O4/c11-9-7(4-13)6(3-12)5-1-2-10(15(17)18,16(19)20)8(5)14-9/h1-2H2 |
InChI Key |
NQIRIFGEKIBCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=C(C(=C21)C#N)C#N)Cl)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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